molecular formula C10H10N4OS B1274206 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 36855-78-4

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B1274206
CAS No.: 36855-78-4
M. Wt: 234.28 g/mol
InChI Key: MUMUKRNKRCYTQB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar compounds have been shown to have anticancer and antimicrobial activities , suggesting that they may interact with targets involved in cell proliferation and microbial growth.

Mode of Action

It’s known that similar compounds can inhibit the growth of cancer cells and microbes , possibly by interacting with key proteins or enzymes and disrupting their normal functions.

Biochemical Pathways

Based on its potential anticancer and antimicrobial activities , it may be inferred that this compound could interfere with pathways related to cell division and growth, as well as microbial metabolism.

Result of Action

Similar compounds have been shown to have anticancer and antimicrobial activities , suggesting that they may induce cell death or inhibit cell growth in cancer cells and microbes.

Biochemical Analysis

Biochemical Properties

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively . The compound’s interaction with these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition and subsequent biological effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For example, its binding to acetylcholinesterase results in enzyme inhibition, which affects neurotransmission . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different biological effects, which need to be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Properties

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMUKRNKRCYTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190342
Record name Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36855-78-4
Record name 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36855-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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